Ácido (5-amino-2-clorofenil)borónico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of boronic acid derivatives, including those similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", often involves reactions that yield boron heterocyclic species. For example, the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid can afford boron bicyclic species, as confirmed by X-ray studies of boron heterocycles derived from similar compounds (Barba, Cuahutle, Santillán, & Fárfan, 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride" can be analyzed through single-crystal X-ray diffraction, revealing details such as the arrangement of molecules within the crystal cell, determined by hydrogen bonding. For instance, m-aminophenyl boronic acid hydrochloride has been studied to reveal its crystal and molecular structure, providing insights into the coordination and hydrogen bond formations (Hong, 1995).

Chemical Reactions and Properties

Boronic acids, including derivatives similar to "(5-Amino-2-chlorophenyl)boronic acid hydrochloride", participate in various chemical reactions. They act as Lewis acids and can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in organic reactions. This boronic acid catalysis (BAC) can lead to the formation of amides, cycloadditions, and conjugate additions under mild and selective conditions (Hall, 2019).

Physical Properties Analysis

The physical properties of boronic acid derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular arrangements and hydrogen bonding within the crystal lattice. The crystal structure analysis of related compounds provides valuable information about these physical properties.

Chemical Properties Analysis

The chemical properties of "(5-Amino-2-chlorophenyl)boronic acid hydrochloride" and similar compounds are characterized by their ability to undergo transmetallation, wherein the organic residue is transferred to a transition metal, a key concept in boronic acid chemistry. This unique feature enables their extensive use in organic synthesis, particularly in cross-coupling reactions like Suzuki coupling (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Ácido Borínico

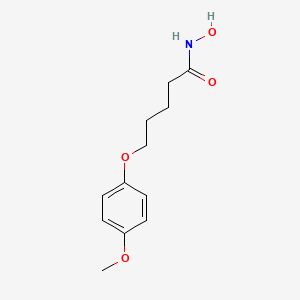

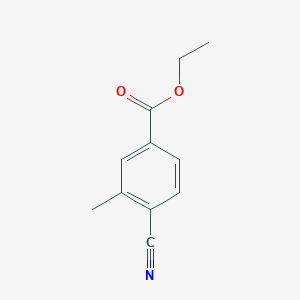

Los ácidos borínicos y sus derivados quelatos son una subclase de compuestos organoboranos utilizados en reacciones de acoplamiento cruzado, catálisis, química medicinal, polímeros u optoelectrónica {svg_1}. “Ácido (5-amino-2-clorofenil)borónico clorhidrato” se puede utilizar en la síntesis de estos derivados de ácido borínico {svg_2}.

Reacciones de Acoplamiento Cruzado

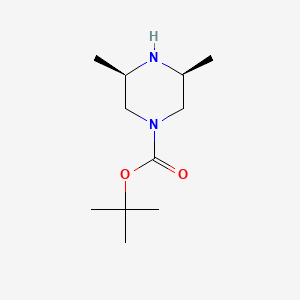

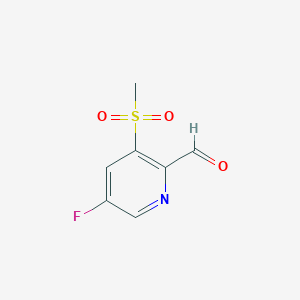

Los compuestos organoboro, incluidos los ácidos borínicos, se consideran un pilar en la química orgánica moderna para la construcción de enlaces carbono-carbono (acoplamiento cruzado de Suzuki-Miyaura, reacción de Petasis, etc.) o enlaces carbono-heteroátomo (acoplamiento de Chan-Lam-Evans, oxidación, etc.) {svg_3}.

Catálisis

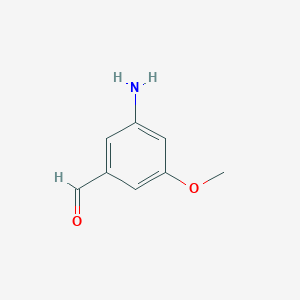

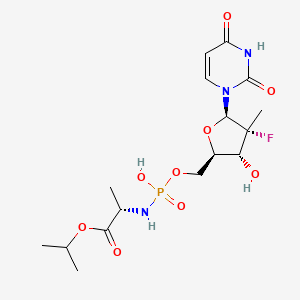

Los ácidos borínicos, incluido el “this compound”, se han utilizado en diversas aplicaciones de catálisis. Por ejemplo, los ácidos borínicos catalizan la funcionalización regioselectiva de dioles, carbohidratos o reacciones de apertura de anillo de epóxidos {svg_4}.

Química Medicinal

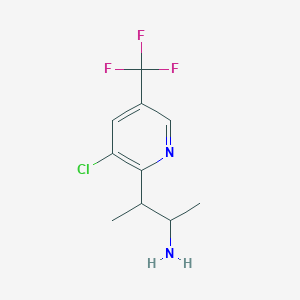

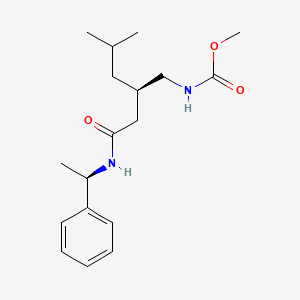

Los ácidos borínicos se han utilizado como compuestos bioactivos {svg_5}. Han mostrado potencial en diversas áreas de la química medicinal, incluido el desarrollo de terapias {svg_6}.

Materiales Polimericos y Optoelectrónicos

Los ácidos borínicos y sus derivados se han utilizado en el desarrollo de materiales polimericos y optoelectrónicos {svg_7}. Han mostrado potencial en diversas áreas de la ciencia de los materiales {svg_8}.

Aplicaciones de Sensores

Las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, conducen a su utilidad en diversas aplicaciones de sensores {svg_9}. Las aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea {svg_10}.

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used as building blocks in the synthesis of biologically active molecules . They are known to interact with various biological targets depending on the specific structures they are incorporated into.

Mode of Action

Boronic acids are commonly used in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound’s use in sm cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules it is used to synthesize.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

As a building block in the synthesis of biologically active molecules , its effects would likely depend on the specific structures it is incorporated into.

Direcciones Futuras

Boronic acids and their esters, including “(5-Amino-2-chlorophenyl)boronic acid hydrochloride”, are considered valuable in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds. They also find applications in numerous fields including catalysis, materials science, biology, imaging, etc . Therefore, the future directions of this compound could involve its use in these areas.

Análisis Bioquímico

Biochemical Properties

(5-Amino-2-chlorophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where it acts as a formally nucleophilic organic group transferred from boron to palladium .

Cellular Effects

Given its role in the synthesis of KRAS G12C inhibitors , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (5-Amino-2-chlorophenyl)boronic acid hydrochloride primarily involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the product is chemically stable under standard ambient conditions .

Metabolic Pathways

Given its role in the Suzuki–Miyaura coupling reaction , it may interact with enzymes or cofactors involved in carbon–carbon bond formation.

Propiedades

IUPAC Name |

(5-amino-2-chlorophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLUPPGYAMRAPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)

![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)